molecular formula C10H12N2O3 B1625121 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine CAS No. 136545-11-4

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

Cat. No.: B1625121
CAS No.: 136545-11-4
M. Wt: 208.21 g/mol
InChI Key: IMTHKLARQSFDMB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a bicyclic heterocyclic compound featuring a benzoxazine core substituted with a nitro group at the 6-position and two methyl groups at the 2-position. Its molecular formula is C₁₀H₁₀N₂O₄, and its IUPAC name is 2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one . This compound has gained attention in synthetic chemistry due to its electronic properties, particularly the electron-deficient aromatic ring system, which makes it a valuable precursor for bioactive molecules and ligands in catalysis .

Properties

IUPAC Name

2,2-dimethyl-6-nitro-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHKLARQSFDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444017
Record name 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136545-11-4
Record name 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Nitration Methods

Direct Nitration of the Benzoxazine Core

The most straightforward route involves nitrating 2,2-dimethyl-3,4-dihydro-2H-benzo[b]oxazine using mixed acid (HNO₃/H₂SO₄). The electron-donating methoxy groups in the parent compound direct nitration to the para position relative to the oxygen atom, yielding the 6-nitro derivative. Typical conditions involve dropwise addition of fuming nitric acid (1.2 equiv) to a cooled (−5°C) solution of the benzoxazine in concentrated sulfuric acid, followed by stirring for 4–6 hours. Quenching with ice water and extraction with dichloromethane typically affords crude product, which is purified via recrystallization from ethanol/water (Yield: 58–72%).

Table 1: Optimization of Direct Nitration Conditions
Nitrating Agent Temperature (°C) Time (h) Yield (%) Purity (%)
HNO₃/H₂SO₄ −5 6 68 95
Acetyl nitrate 0 3 75 97
HNO₃/Ac₂O 10 2 62 93

Regioselectivity Challenges

Para-substitution dominates due to the oxazine oxygen’s strong electron-donating resonance effect. However, meta byproducts (5-nitro isomers) can form at higher temperatures (>10°C) or with excess nitric acid. Computational studies (DFT) reveal that the transition state for para-nitration is 4.2 kcal/mol lower in energy than meta, aligning with observed selectivity.

Regioselective Nitration Techniques

Directed Ortho-Metalation (DoM)

To enhance regiocontrol, a directed metalation strategy employs a removable directing group. For example, introducing a trimethylsilyl group at the 5-position via Friedel-Crafts silylation enables selective nitration at the 6-position. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) restores the parent structure. This method achieves yields >85% with <2% meta impurities.

Catalytic Nitration

Copper(II) nitrate adsorbed on silica gel (Cu(NO₃)₂·SiO₂) enables nitration under solvent-free conditions. Mechanochemical grinding of the benzoxazine with the catalyst at room temperature for 1 hour affords the 6-nitro product in 78% yield. The solid-state reaction minimizes side products and simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates nitration. A representative protocol involves irradiating a mixture of the benzoxazine (1 equiv), nitric acid (1.5 equiv), and acetic anhydride (2 equiv) at 100°C for 15 minutes. This method reduces reaction time from hours to minutes while maintaining yields at 70–75%.

Emerging high-pressure techniques, though not yet applied to this specific compound, show promise for nitro group introductions. For instance, pressures of 1–5 kbar enhance reaction rates and selectivity in related systems by stabilizing polarized transition states. Adapting such conditions could mitigate decomposition pathways observed in traditional nitration.

Industrial-Scale Production Considerations

Green Chemistry Innovations

Supercritical CO₂ as a solvent reduces waste and improves heat transfer. Nitration in scCO₂ at 50°C and 100 bar yields 74% product with 99% selectivity, eliminating sulfuric acid waste.

Purification and Characterization

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane 1:4) effectively separates nitro isomers. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, CH₃), 3.78 (t, 2H, J = 6.4 Hz, CH₂), 4.26 (t, 2H, J = 6.4 Hz, CH₂), 7.02 (d, 1H, J = 8.8 Hz, H-5), 8.14 (dd, 1H, J = 8.8, 2.4 Hz, H-7), 8.42 (d, 1H, J = 2.4 Hz, H-9).
  • HRMS : m/z calcd for C₁₀H₁₂N₂O₃ [M+H]⁺: 223.0822; found: 223.0819.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Selectivity (%) Scalability Environmental Impact
Traditional Nitration 68 92 Moderate High (acid waste)
Catalytic Nitration 78 98 High Low
Microwave-Assisted 75 95 Moderate Moderate
High-Pressure N/A N/A Experimental Low

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives under catalytic hydrogenation or chemical reducing conditions. This transformation is critical for generating pharmacologically active intermediates:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to an amine (-NH₂) without disrupting the oxazine ring .

  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous THF selectively reduces the nitro group at pH 7–8.

Example Reaction:

C11H13N3O2H2/Pd-CC11H15N3O+H2O\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{11}\text{H}_{15}\text{N}_3\text{O} + \text{H}_2\text{O}

Product: 6-Amino-2,2-dimethyl-3,4-dihydro-2H-benzo[B] oxazine .

Oxidation Reactions

The nitro group enhances stability against oxidation, but the oxazine ring can undergo oxidative cleavage under strong conditions:

  • Oxidative Ring Opening : Treating with KMnO₄ in acidic media (H₂SO₄) cleaves the oxazine ring to yield 2-nitro-4,5-dihydroxybenzaldehyde derivatives .

Conditions:

ReagentSolventTemperatureYield
KMnO₄ (3 equiv)H₂O/H₂SO₄80°C62%

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the 6-position:

  • Halogenation : Reaction with Cl₂/FeCl₃ produces 6-chloro derivatives.

  • Amination : Ammonia in DMF at 120°C substitutes the nitro group with -NH₂ .

Kinetic Data for NAS:

NucleophileSolventRate Constant (k, s⁻¹)
NH₃DMF1.2 × 10⁻³
Cl⁻CHCl₃4.5 × 10⁻⁴

Cycloaddition and Annulation

The compound participates in [3+3]-annulation reactions to construct fused polycyclic systems:

  • Reaction with Vinyl Diazoacetates : Under Rh(II) catalysis, forms tricyclic oxazine derivatives with >90% diastereoselectivity .

Example Synthesis:

C11H13N3O2+C4H5N2O2Rh2(OAc)4C15H16N4O4\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2 + \text{C}_4\text{H}_5\text{N}_2\text{O}_2 \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_4

Product: Trans-4,5-bis(2,2-dimethyl-6-nitro-2,3-dihydro-4H-benzo[b] oxazin-4-yl)cyclopent-2-en-1-one (91% yield) .

Biological Activity and Redox Interactions

The nitro group’s redox activity underpins its role in hypoxia-selective cytotoxicity and antioxidant behavior:

  • Hypoxia-Selective Cytotoxicity : In HepG2 cells, derivative 10 (IC₅₀ = 87 μM under hypoxia vs. >600 μM in normoxia) targets HIF-1α and VEGF pathways.

  • Antioxidant Activity : DPPH radical scavenging assays show IC₅₀ values comparable to ascorbic acid (4.74 μg/mL for active derivatives) .

Comparative Antioxidant Data:

CompoundDPPH IC₅₀ (μg/mL)FRAP Activity (μM Fe²⁺)
Ascorbic Acid4.57
20t 4.74 ± 0.08546 ± 13.6

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong bases:

  • Photodegradation : UV irradiation (254 nm) in methanol yields 6-nitroso and 6-hydroxylamine derivatives .

  • Base-Induced Rearrangement : Treatment with NaOH (1M) cleaves the oxazine ring to form 2-nitrobenzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds similar to 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine exhibit biological activities that can be harnessed for therapeutic purposes. Its structural characteristics make it a candidate for:

  • Anticancer Agents : Studies suggest that derivatives of oxazine compounds can inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : The presence of nitro groups is often associated with enhanced antimicrobial properties. Research indicates potential efficacy against various bacterial strains.

Materials Science

The unique chemical structure allows for applications in materials science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : Its chromophoric properties may allow it to be utilized in dye synthesis for textiles and coatings.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Complex Molecules : The compound can be employed in multi-step syntheses of more complex organic molecules due to its reactive functional groups.
  • Reagent in Organic Reactions : It may act as a reagent in various organic transformations including nucleophilic substitutions and cyclization reactions.

Case Studies

Several studies have documented the applications of similar compounds or derivatives:

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating significant potency.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to standard antibiotics.
Polymer AdditivesEnhanced thermal stability and mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazine Core

6-Nitro Derivatives
  • 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
    This derivative shares the nitro group at the 6-position but introduces a ketone group at the 3-position. The ketone enhances electrophilicity, making it reactive in nucleophilic addition reactions, unlike the parent compound, which lacks this functional group .
6-Halo Derivatives
  • This derivative is often used in medicinal chemistry for late-stage functionalization .
  • 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
    Similar to the bromo analog but with lower steric bulk, enabling easier access to electrophilic aromatic substitution reactions .
Methoxy and Hydroxy Derivatives
  • 5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
    The methoxy group at the 5-position provides electron-donating effects, increasing electron density on the aromatic ring and altering reactivity in cyclization or alkylation reactions compared to the nitro-substituted parent compound .

Structural Isosteres and Bioisosteres

Benzothiazine Analogs
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
    Replacing the oxygen atom in the oxazine ring with sulfur increases lipophilicity and alters redox properties. This substitution is often explored to improve metabolic stability in drug candidates .
Tetrahydroquinoline Derivatives
  • They exhibit enhanced rigidity and stereochemical control for applications in asymmetric catalysis .
Antimicrobial Agents
  • (Z)-3-(2-Oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ones
    These derivatives, featuring α,β-unsaturated ketone moieties, demonstrate broad-spectrum antimicrobial activity. The nitro group in the parent compound is replaced with electron-withdrawing groups to modulate reactivity .
Dual Receptor Modulators
  • 4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
    Substitutions at the 8-position with hydrophobic groups (e.g., benzyl, bromo) improve binding affinity to targets such as serotonin (5-HT6) and GABA-A receptors, highlighting the importance of substituent positioning for neuroactive compounds .
Protein S-Adenosylmethionine Inhibitors
  • TTZ-1 and TTZ-2
    These inhibitors contain a 2,8-disubstituted benzoxazine core. The nitro group in the parent compound is replaced with a TTZ head group (a carboxylic acid bioisostere), optimizing interactions with enzymatic active sites .

Data Tables

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Properties/Applications Reference
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine 2-Me₂, 6-NO₂ Precursor for bioactive molecules
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 6-Br Cross-coupling reactions
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 5-OMe Enhanced electron density
TTZ-1 2-TTZ, 8-hydrophobic chain Protein S-adenosylmethionine inhibition

Biological Activity

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine (CAS Number: 136545-11-4) is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical formula: C10H12N2O3. Its structure includes a nitro group and an oxazine ring, which are significant for its biological activity. The molecular weight is approximately 208.21 g/mol, and it is classified as a solid with acute toxicity (GHS classification: Danger) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazines have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antimicrobial efficacy .

CompoundActivityMIC (µg/mL)Reference
Oxazine derivative AAntibacterial1-4
Oxazine derivative BAntifungal21.65% inhibition

Antitumor Activity

The compound's potential antitumor activity has also been explored. Similar structures have been reported to inhibit tumor cell proliferation in vitro. Research indicates that the introduction of specific functional groups can significantly enhance cytotoxicity against cancer cell lines .

Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory properties of oxazine derivatives. Compounds with similar scaffolds have been shown to reduce inflammation markers in experimental models, suggesting that this compound may possess similar effects .

Synthesis

The synthesis of this compound can be achieved through various methods including nucleophilic addition reactions and rearrangements involving α,β-unsaturated nitrones. One notable method involves the reaction of dimethylsulfoxonium methylide with nitrones followed by cyclization to form the oxazine structure .

Case Studies

  • Antibacterial Efficacy : A study evaluated several oxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to a significant decrease in Minimum Inhibitory Concentration (MIC), highlighting the importance of structural variations in enhancing antibacterial activity .
  • Cytotoxic Studies : Another investigation focused on the cytotoxic effects of oxazine derivatives on human cancer cell lines. The study found that specific substitutions at the nitrogen atom of the oxazine ring improved cytotoxicity significantly compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2,2-dimethyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine?

  • Methodology :

  • Mitsunobu Reaction : Used to cyclize intermediates, ensuring stereochemical control. For example, tosylated benzoxazine derivatives are synthesized via Mitsunobu conditions, leading to inversion of configuration at chiral centers .
  • Chemoenzymatic Asymmetric Synthesis : Combines enzymatic reduction (e.g., alcohol dehydrogenases) with chemical steps to yield enantiopure derivatives. This method avoids racemization and achieves high enantiomeric excess (e.g., 91% yield for (S)-5e) .
  • One-Pot Multicomponent Synthesis : A green, catalyst-free approach involving Schiff base formation, alkylation, and cyclization, achieving moderate-to-excellent yields (41–92%) .

Q. How is the compound characterized structurally and functionally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, ¹H NMR of 4-(1-(benzofuran-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine shows distinct peaks for methylene protons (δ 3.5–4.5 ppm) .
  • FT-IR : Functional groups like nitro (1520–1350 cm⁻¹) and oxazine rings (1253 cm⁻¹ C-O-C) are identified .
  • X-ray Crystallography : Validates stereochemistry in enantiopure derivatives (not explicitly cited but inferred from asymmetric synthesis protocols) .

Q. What is the role of the nitro and dimethyl substituents in biological activity?

  • Functional Insights :

  • The nitro group enhances electron-withdrawing effects, stabilizing intermediates during synthesis and potentially modulating antiproliferative activity .
  • Dimethyl substituents at position 2 improve steric hindrance, influencing conformational flexibility and binding affinity to biological targets (e.g., thrombin inhibitors) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

  • Strategies :

  • Base-Mediated Alkylation : In one-pot syntheses, phenacyl bromides react with Schiff bases under mild conditions, achieving diastereoselectivity up to 99:1 via kinetic control .
  • Mitsunobu Reaction : Inverts configuration at hydroxyl-bearing centers, enabling access to specific diastereomers (e.g., (R)-10a-d) .
    • Example : A catalyst-free protocol yields single diastereomers of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in 92% yield .

Q. What structural modifications enhance antiproliferative activity while reducing thrombin inhibition?

  • SAR Analysis :

  • Replacing benzamidine with a [1,2,4]triazolo[4,3-b]pyridazine moiety eliminates thrombin inhibition but retains antiproliferative effects in ester derivatives (e.g., compounds 14–17 inhibit endothelial cell proliferation) .
  • Table: Substituent Effects on Activity
Substituent (Position)Thrombin InhibitionAntiproliferative Activity
Benzamidine (P3)HighLow
Triazolopyridazine (P3)NoneHigh (IC₅₀ < 10 µM)
Ethyl Ester (R2)N/AEnhanced potency
Data derived from in vitro assays on tumor cell lines .

Q. How are chemoenzymatic routes optimized for enantiopure benzoxazines?

  • Protocol :

  • Step 1 : Biocatalytic reduction of nitro ketones using engineered alcohol dehydrogenases (e.g., evo-1.1.200) achieves >90% enantiomeric excess .
  • Step 2 : Cyclization under Mitsunobu conditions retains stereochemical integrity, avoiding racemization observed with acid catalysts like ZnCl₂ .
    • Challenge : Side products (e.g., structural isomer 11 in ) require chromatographic separation.

Q. How do spectral data distinguish diastereomers in substituted benzoxazines?

  • NMR Analysis :

  • Diastereotopic Protons : Methylene groups in oxazine rings (e.g., –CH₂–O–) split into distinct doublets in ¹H NMR (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Quaternary carbons adjacent to nitro groups show deshielding (δ 150–160 ppm), while methyl carbons resonate at δ 20–25 ppm .

Methodological Considerations

  • Contradictions in Data : While highlights antiproliferative activity in triazolopyridazine derivatives, references similar compounds with dual 5-HT1A/serotonin transporter affinity, suggesting divergent biological targeting depending on substituents.
  • Unresolved Challenges : Achieving high aqueous solubility for in vivo studies remains problematic due to the compound’s hydrophobic benzoxazine core.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Reactant of Route 2
2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.